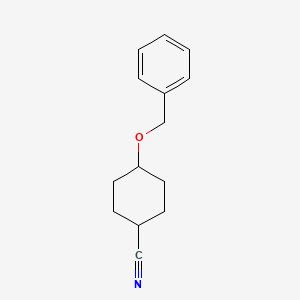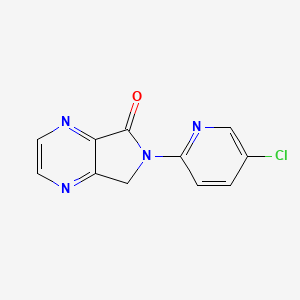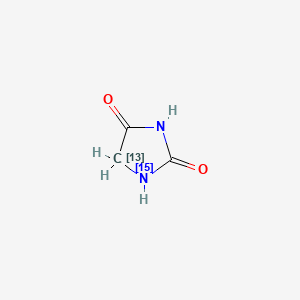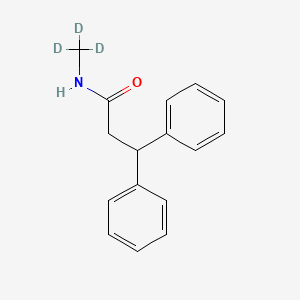
N-Methyl 3,3-Diphenylpropionamide-d3
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding Studies
- N-Methylpropionamide Interaction with Ethers: A study explored the hydrogen bonding characteristics of N-methylpropionamide with various ethers, providing insights into its behavior in solution and the formation of hydrogen-bonded complexes (Nikolić et al., 2007).
Antioxidant and Antiproliferative Activity
- Synthesis and Evaluation of Diphenylpropionamide Derivatives: Diphenylpropionamide derivatives, including N-Methyl 3,3-Diphenylpropionamide-d3, have been synthesized and evaluated for their antioxidant and antiproliferative activities. This research suggests potential applications in developing treatments for various diseases (Urbani et al., 2008).
Neuroprotective Agents
- Carboxyfullerenes as Neuroprotective Agents: Studies have investigated the use of derivatives of N-Methyl 3,3-Diphenylpropionamide-d3 as neuroprotective agents, particularly in the context of treating neurodegenerative diseases (Dugan et al., 1997).
Molecular Synthesis
- Regioselective Alkylation Reactions: Research has been conducted on the regioselective alkylation reactions of N-Methyl 3,3-Diphenylpropionamide-d3, which is significant for organic synthesis and the development of new compounds (Ko et al., 2014).
Genetic Toxicity Studies
- Genetic Toxicity of Symmetrical Diselenides: Diphenyl diselenide, related to N-Methyl 3,3-Diphenylpropionamide-d3, has been studied for its mutagenic effects, providing insights into its safety and potential risks (Rosa et al., 2010).
Polymerization and Material Science
- Stereospecific Polymerization of N,N-Diphenylacrylamide: Research on the polymerization of compounds similar to N-Methyl 3,3-Diphenylpropionamide-d3 contributes to advancements in material science and polymer chemistry (Shiohara et al., 1996).
Photodynamic Applications
- Photodynamic Inactivation of Bacteria: Novel derivatives of N-Methyl 3,3-Diphenylpropionamide-d3 have been explored for their potential in photodynamic inactivation of bacteria, indicating applications in antimicrobial treatments (Spesia et al., 2008).
Eigenschaften
IUPAC Name |
3,3-diphenyl-N-(trideuteriomethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-17-16(18)12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,17,18)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUBYNLFHWVMRH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl 3,3-Diphenylpropionamide-d3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





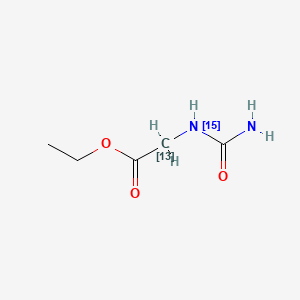
![1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole](/img/structure/B564794.png)


![[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B564800.png)
![Oxo{5-[(1Z)-prop-1-en-1-yl]furan-2-yl}acetyl chloride](/img/structure/B564801.png)
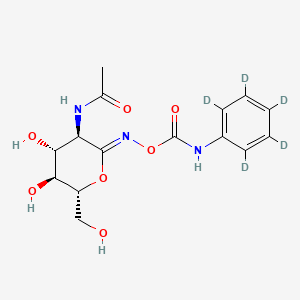
![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers)](/img/structure/B564806.png)
